molecular formula C10H9F2NO B3214688 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- CAS No. 1151397-83-9

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-

Cat. No. B3214688
CAS RN: 1151397-83-9
M. Wt: 197.18 g/mol
InChI Key: VSASGVXMAZXMAB-UHFFFAOYSA-N
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Description

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- is a chemical compound that belongs to the class of benzazepines. It has been found to have potential applications in scientific research due to its unique properties.

Scientific Research Applications

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- has been found to have potential applications in scientific research. It has been used as a tool compound to study the mechanism of action of various receptors and enzymes. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- is not fully understood. It is believed to act as a modulator of various receptors and enzymes. It has been found to have affinity for dopamine receptors, serotonin receptors, and adrenergic receptors. It has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which can lead to an improvement in mood and cognitive function. It has also been found to inhibit the activity of acetylcholinesterase, which can lead to an improvement in memory and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- in lab experiments include its unique properties and potential applications in scientific research. However, the limitations include its high cost and the need for specialized equipment and expertise to synthesize and use the compound.

Future Directions

There are several future directions for the use of 2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-. One direction is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of the mechanism of action of various receptors and enzymes using the compound as a tool compound. Finally, the synthesis of analogs of the compound with improved properties and efficacy is another future direction.
Conclusion:
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro- is a chemical compound with potential applications in scientific research. Its unique properties and potential applications make it a valuable tool for the study of the mechanism of action of various receptors and enzymes. Its biochemical and physiological effects make it a potential candidate for the development of new drugs for the treatment of various diseases. While there are limitations to its use in lab experiments, the future directions for the compound are promising.

properties

IUPAC Name

7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-7-4-6-2-1-3-9(14)13-10(6)8(12)5-7/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSASGVXMAZXMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213548
Record name 7,9-Difluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-

CAS RN

1151397-83-9
Record name 7,9-Difluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151397-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Difluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
Reactant of Route 2
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
Reactant of Route 3
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
Reactant of Route 4
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
Reactant of Route 5
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-
Reactant of Route 6
2H-1-Benzazepin-2-one, 7,9-difluoro-1,3,4,5-tetrahydro-

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